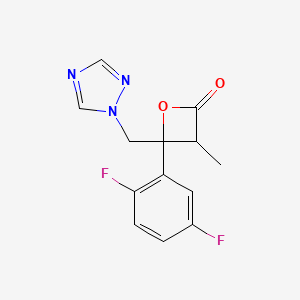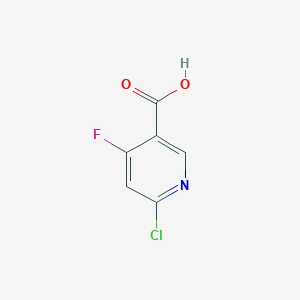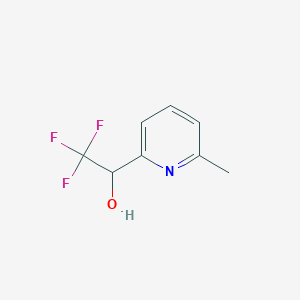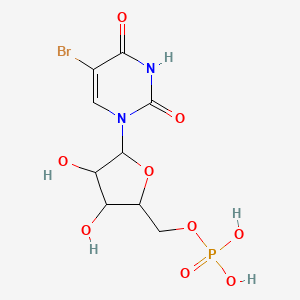
4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Difluorophényl)-3-méthyl-4-(1,2,4-triazol-1-ylméthyl)oxétane-2-one est un composé organique synthétique qui appartient à la classe des oxétanes
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 4-(2,5-Difluorophényl)-3-méthyl-4-(1,2,4-triazol-1-ylméthyl)oxétane-2-one implique généralement plusieurs étapes :
Formation du cycle oxétane : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe triazole : Le groupement triazole peut être introduit par une chimie de type « clic », qui implique la réaction d'un azoture avec un alcyne.
Substitution par des groupes difluorophényl et méthyl : Ces groupes peuvent être introduits par diverses réactions de substitution en utilisant des réactifs appropriés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies synthétiques ci-dessus pour garantir un rendement élevé et une pureté optimale. Cela peut inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthyl ou du cycle triazole.
Réduction : Les réactions de réduction pourraient cibler le cycle oxétane ou le groupe difluorophényl.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau du groupe difluorophényl.
Réactifs et conditions usuels
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, nucléophiles tels que les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation pourrait produire une cétone ou un dérivé d'acide carboxylique, tandis que la substitution pourrait introduire de nouveaux groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie
Synthèse de molécules complexes : Le composé peut être utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Catalyse : Il peut servir de ligand dans des réactions catalytiques.
Biologie
Développement de médicaments :
Médecine
Agents antimicrobiens : Le cycle triazole est connu pour ses propriétés antimicrobiennes, ce qui fait de ce composé un candidat pour le développement de médicaments.
Industrie
Science des matériaux : Les propriétés uniques du composé pourraient être exploitées dans le développement de nouveaux matériaux présentant des caractéristiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(2,5-Difluorophényl)-3-méthyl-4-(1,2,4-triazol-1-ylméthyl)oxétane-2-one dépendrait de son application spécifique. Par exemple, s'il est utilisé comme médicament, il pourrait interagir avec des enzymes ou des récepteurs spécifiques dans l'organisme, inhibant ou activant certaines voies. Le cycle triazole pourrait jouer un rôle crucial dans la liaison aux cibles biologiques.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.
Industry
Materials Science: The compound’s unique properties could be exploited in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain pathways. The triazole ring could play a crucial role in binding to biological targets.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2,5-Difluorophényl)-3-méthyl-4-(1,2,4-triazol-1-ylméthyl)oxétane-2-one : peut être comparé à d'autres dérivés d'oxétane et à des composés contenant du triazole.
Unicité
Caractéristiques structurelles : La combinaison du cycle oxétane et du groupement triazole, ainsi que les groupes difluorophényl et méthyl, rend ce composé unique.
Propriétés chimiques :
Propriétés
Formule moléculaire |
C13H11F2N3O2 |
|---|---|
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
4-(2,5-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one |
InChI |
InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8H,5H2,1H3 |
Clé InChI |
BLVZJTXQMVLLME-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)

![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)




![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)


